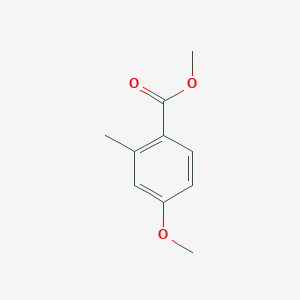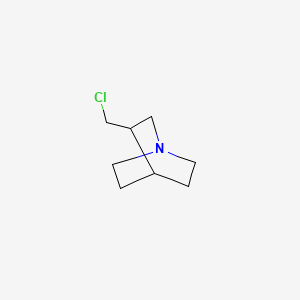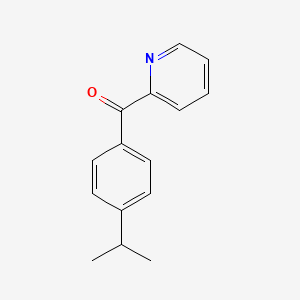
2-(4-Isopropylbenzoyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Isopropylbenzoyl)pyridine , also known by its IUPAC name (4-isopropylphenyl)(2-pyridinyl)methanone , is a chemical compound with the molecular formula C₁₅H₁₅NO . It falls within the class of pyridine derivatives and exhibits interesting pharmacological properties .
Synthesis Analysis
The synthetic pathway for 2-(4-Isopropylbenzoyl)pyridine involves the cyclization of 2-(4-isopropylbenzoyl)benzoic acid using hydroxylamine hydrochloride in pyridine. This reaction yields the promising intermediate benzo[1,2]oxazinone derivative .
Wissenschaftliche Forschungsanwendungen
- Method: The synthesis and COX-2 inhibitory activities of several pyrimidines were reported. The purified enzyme (PE) and HWB analyses were performed to measure the COX-1 and COX-2 inhibitory effects of the target analogs .
- Results: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
- Application: Pyridinium salts are familiar structures in many natural products and bioactive pharmaceuticals. They have played an intriguing role in a wide range of research topics .
- Method: This review highlights the pyridinium salts in terms of their synthetic routes, reactivity and their importance as pyridinium ionic liquids, as pyridinium ylides .
- Results: Pyridinium salts have applications in materials science and biological issues related to gene delivery .
Anti-inflammatory Activities of Pyrimidines
Applications of Pyridinium Salts
- Application: Pyrimidines display a range of pharmacological effects including antioxidants .
- Method: The antioxidant effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results: Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .
- Application: Pyrimidines are known to have antibacterial effects .
- Method: The antibacterial effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results: Literature studies reveal that a large number of pyrimidines exhibit potent antibacterial effects .
- Application: Pyrimidines are known to have antiviral effects .
- Method: The antiviral effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results: Literature studies reveal that a large number of pyrimidines exhibit potent antiviral effects .
- Application: Pyrimidines are known to have antifungal effects .
- Method: The antifungal effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results: Literature studies reveal that a large number of pyrimidines exhibit potent antifungal effects .
Antioxidant Activities of Pyrimidines
Antibacterial Activities of Pyrimidines
Antiviral Activities of Pyrimidines
Antifungal Activities of Pyrimidines
- Application: Derivatives of pyridine are reported to have anti-cancer effects .
- Method: The anti-cancer effects of pyridines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results: Literature studies reveal that a large number of pyridines exhibit potent anti-cancer effects .
- Application: Pyridines are known to have antihypertensive effects .
- Method: The antihypertensive effects of pyridines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results: Literature studies reveal that a large number of pyridines exhibit potent antihypertensive effects .
- Application: Pyridines are known to have antiulcer effects .
- Method: The antiulcer effects of pyridines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results: Literature studies reveal that a large number of pyridines exhibit potent antiulcer effects .
- Application: Pyridines are known to have antimicrobial effects .
- Method: The antimicrobial effects of pyridines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results: Literature studies reveal that a large number of pyridines exhibit potent antimicrobial effects .
- Application: 2-(4-Isopropylbenzoyl)benzoic acid was used in the synthesis of a benzo[1,2]oxazinone derivative .
- Method: The cyclization of 2-(4-isopropylbenzoyl)benzoic acid to the promising benzo[1,2]oxazinone derivative was accomplished using hydroxylamine hydrochloride in pyridine .
- Results: The structure of the compound was established through its elemental analysis and spectral data .
Anti-cancer Activities of Pyridines
Antihypertensive Activities of Pyridines
Antiulcer Activities of Pyridines
Antimicrobial Activities of Pyridines
Synthesis of Benzo[1,2]oxazinone Derivative
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-propan-2-ylphenyl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-11(2)12-6-8-13(9-7-12)15(17)14-5-3-4-10-16-14/h3-11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADFKBHPBOIEAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50582881 |
Source


|
| Record name | [4-(Propan-2-yl)phenyl](pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50582881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isopropylbenzoyl)pyridine | |
CAS RN |
206357-76-8 |
Source


|
| Record name | [4-(Propan-2-yl)phenyl](pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50582881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1317202.png)
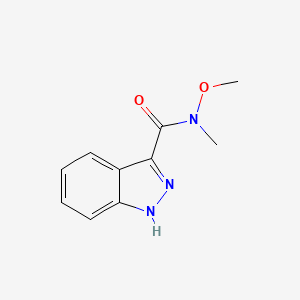
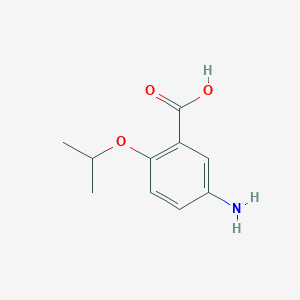
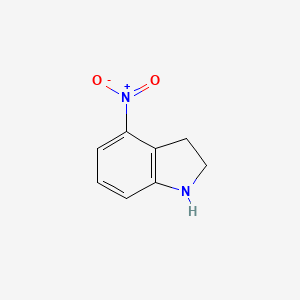
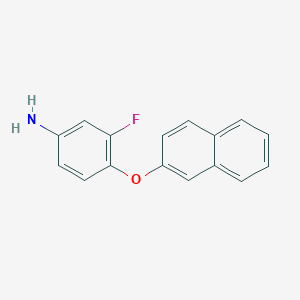
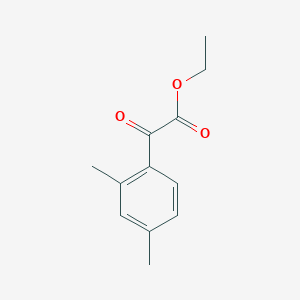
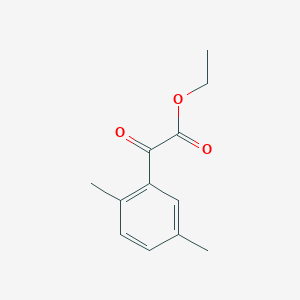
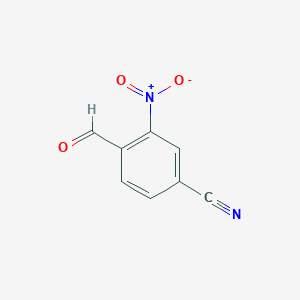
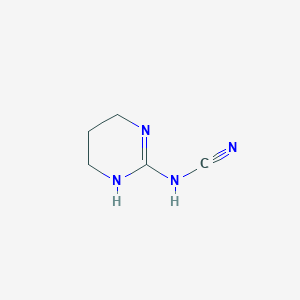
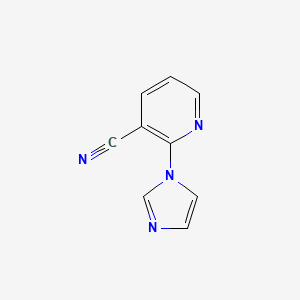
![benzo[d][1,2,3]thiadiazol-5-aMine](/img/structure/B1317220.png)
![Ethyl 2-[(4-formylphenoxy)methyl]benzoate](/img/structure/B1317226.png)
